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2-amine
CAS No.: 1227513-97-4
Cat. No.: B1378989

Get Quote

Executive Summary

The pyridine moiety, particularly when substituted with halogen and trifluoromethyl groups, is a
cornerstone of modern agrochemical and pharmaceutical design.[1] While the 3-chloro-5-
(trifluoromethyl) isomer is the industry standard (found in blockbuster fungicides like
Fluopyram), the 3-chloro-4-(trifluoromethyl) isomer represents an under-exploited chemical
space.

This guide analyzes 3-Chloro-4-(trifluoromethyl)pyridin-2-amine, a critical building block for
exploring novel intellectual property (IP) vectors. By shifting the CF3 group from the C5 to the
C4 position, researchers can modulate lipophilicity vectors and metabolic stability while
retaining the essential electron-deficient core required for pi-stacking interactions in active
sites.
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Property Value

IUPAC Name 3-Chloro-4-(trifluoromethyl)pyridin-2-amine
CAS Number 1227513-97-4

Molecular Formula C6HACIF3N2

Molecular Weight 196.56 g/mol

High lipophilicity, electron-deficient ring,
Key Features . o
orthogonal functionalization handles (NH2, Cl).

Structural Significance & SAR Logic

The biological activity of pyridine analogs is governed by the electronic and steric environment
of the ring nitrogen and the exocyclic amine.

The "Isomer Effect” in Drug Design

Switching the trifluoromethyl group from C5 to C4 drastically alters the molecule's shape and
electronic distribution.

¢ 3-Chloro-5-CF3 (Standard): The CF3 group is meta to the amino group. This vector is
optimized for hydrophobic pockets in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

¢ 3-Chloro-4-CF3 (Target): The CF3 group is para to the ring nitrogen and meta to the amino
group. This creates a different steric "shadow," potentially overcoming resistance
mechanisms in fungi or kinases that have mutated to block the standard C5-substituted
ligands.

Electronic Modulation

The 3-chloro substituent provides two critical functions:

o Conformational Lock: It forces orthogonal twisting of N-linked amides (common in drug
scaffolds) via steric clash, often locking the bioactive conformation.

o Metabolic Blocking: It protects the electron-rich C3 position from oxidative metabolism.
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Synthetic Pathways and Protocols

Synthesis of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine requires precise regiocontrol to
avoid over-chlorination.

Primary Synthesis Route: Electrophilic Chlorination

The most robust lab-scale method involves the chlorination of the commercially available 4-
(trifluoromethyl)pyridin-2-amine.

Experimental Protocol: Regioselective Chlorination

o Objective: Synthesize 3-Chloro-4-(trifluoromethyl)pyridin-2-amine.
o Precursor: 4-(trifluoromethyl)pyridin-2-amine (CAS: 147149-98-2).

» Reagent: N-Chlorosuccinimide (NCS).

e Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

» Dissolution: Dissolve 10.0 mmol of 4-(trifluoromethyl)pyridin-2-amine in 20 mL of anhydrous
Acetonitrile.

o Reagent Addition: Cool the solution to 0°C. Add 10.5 mmol (1.05 eq) of NCS portion-wise
over 15 minutes. Reasoning: Low temperature prevents di-chlorination at the C5 position.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (Hexane:EtOAc 4:1) or LC-MS.

e Quench: Pour the reaction mixture into 50 mL of saturated sodium thiosulfate solution to
neutralize unreacted active chlorine.

o Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry
over Na2S04, and concentrate.[2]

« Purification: Purify via silica gel column chromatography. The 3-chloro isomer typically elutes
before the 5-chloro isomer due to internal hydrogen bonding or steric shielding.
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Industrial Alternative: Amination

For larger scales, starting from 2,3-dichloro-4-(trifluoromethyl)pyridine is preferred to avoid
isomer separations.

e Reaction: SnAr (Nucleophilic Aromatic Substitution).
o Conditions: NH3 (aq), 150°C, Autoclave.

o Selectivity: The C2-chlorine is significantly more electrophilic than the C3-chlorine due to the
adjacent ring nitrogen (ortho-effect) and the para-CF3 group withdrawing electron density.

Synthesis Workflow Diagram

The following diagram visualizes the decision logic for synthesis based on starting material
availability.
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Target: 3-Chloro-4-(trifluoromethyl)pyridin-2-amine

Route A: Lab Scale Route B: Industrial Scale
(Electrophilic Substitution) (SnAr Amination)

Precursor: Precursor:
4-(trifluoromethyl)pyridin-2-amine 2,3-dichloro-4-(trifluoromethyl)pyridine
Reagent: NCS (1.05 eq) Reagent: NH3 (aq)
Solvent: ACN, 0°C -> RT Conditions: Autoclave, 150°C
Critical Control: Mechanism: SnAr
Prevent 5-chloro byproduct (C2-Cl is more reactive)
Purification:
Silica Chromatography
(Hex/EtOAc)

Pure Product
CAS: 1227513-97-4

Click to download full resolution via product page

Caption: Synthesis logic flow comparing electrophilic chlorination (Route A) and nucleophilic
amination (Route B).

Agrochemical & Pharmaceutical Applications[1][3]

[4][5]
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Agrochemicals: The SDHI Connection

Succinate Dehydrogenase Inhibitors (SDHISs) are a major class of fungicides. The market
leader, Fluopyram, utilizes a 2-amino-3-chloro-5-(trifluoromethyl)pyridine linker.

e Analog Opportunity: Replacing the 5-CF3 core with the 4-CF3 core creates "Next-Gen"
SDHls.

e Mechanism: These compounds bind to the ubiquinone-binding pocket of Complex II. The 3-
chloro group is essential for twisting the amide bond to fit the binding cleft.

» Resistance Breaking: Fungal strains resistant to Fluopyram often have mutations in the
binding pocket. The 4-CF3 analog presents a different volume vector, potentially retaining
potency against resistant strains.

Medicinal Chemistry: Kinase Inhibition

In oncology, aminopyridines are privileged scaffolds for kinase inhibitors (e.g., Sorafenib
derivatives).

o Bioisosterism: The 3-Cl-4-CF3 moiety serves as a bioisostere for 2-amino-4-tert-butylpyridine
or substituted anilines.

o Lipophilicity: The CF3 group increases logP, improving membrane permeability, while the
pyridine nitrogen provides a hydrogen bond acceptor for the kinase hinge region.

Structure-Activity Relationship (SAR) Map
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Caption: SAR map detailing the functional roles of each substituent on the pyridine core.

Comparative Data: Analogs

The following table contrasts the target molecule with its commercially dominant isomers.

3-CI-5-CF3 4-CF3 (Flonicamid
Feature 3-Cl-4-CF3 (Target)

(Fluopyram Core) Core)
CAS 1227513-97-4 7252-51-9 147149-98-2

Electronic Nature

Strongly e- deficient

Strongly e- deficient

Moderately e-

deficient
Steric Bulk Para to Nitrogen Meta to Nitrogen Para to Nitrogen
] Research / Emerging Commercial o
Primary Use o Insecticides
IP Fungicides

Key Reactivity C2-Amination favored

C2-Amination favored

C2-Amination favored
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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